molecular formula C18H23NO B1343416 Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-94-5

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1343416
M. Wt: 269.4 g/mol
InChI Key: YGKJVUCBHDGABF-UHFFFAOYSA-N
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Description

The compound of interest, Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, is a complex organic molecule that appears to be related to various research studies involving photochemical reactions and molecular structure analyses. Although the exact compound is not directly mentioned in the provided papers, the studies offer insights into similar compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves photochemical reactions, as seen in the study of 1-cyclohexenyl(phenyl)methanone (1) and its photoproducts . The photo-Nazarov cyclization is a key reaction in this context, where the primary photoproduct undergoes further reactions with monoolefins and cyclopentadiene . Another study discusses the reaction between key intermediates, trans-1-cyclohexenyl-phenyl-methanone (2) and enol 4, leading to the formation of enol 10, which is kinetically stable but highly reactive . These findings suggest that the synthesis of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone might involve similar photochemical steps and careful handling of reactive intermediates.

Molecular Structure Analysis

The molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using X-ray diffraction (XRD) and found to crystallize in the monoclinic space group with specific cell parameters . This indicates that detailed molecular structure analysis of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would likely require similar crystallographic techniques to elucidate its geometry and confirm its synthesis.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various types of additions and cyclizations. For instance, the trapping reactions of the 2-oxyallyl compound formed from the primary photoproduct include ene-type additions with olefins . Additionally, the secondary photoreaction of enol 10 leads to 1,6-hydrogen abstraction and cyclization to afford other products . These studies suggest that Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may also undergo similar reactions, which could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the presence of functional groups. For example, the stability of enols 4, 10, and 13 towards atmospheric oxygen is notably low, leading to autoxidation and the formation of various oxidation products . This suggests that the physical and chemical properties of Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would need to be carefully characterized, considering its potential sensitivity to environmental conditions.

Scientific Research Applications

Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System

The compound was utilized in the reduction of 2- and 3-acylpyrroles, leading to the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system. This process demonstrates its role in facilitating complex ring systems that could have potential applications in pharmaceuticals and materials science (Kimbaris & Varvounis, 2000).

Crystal Structure Analysis

It has been involved in studies for understanding crystal structures, as seen in the synthesis and crystal structure analysis of related compounds. This research contributes to our knowledge of molecular configurations and can impact materials science and drug design (Sun et al., 2017).

Development of Pyrrole-based Tricyclics

Utilizing cyclohexyl derivatives, researchers explored the tunable reactivity for the synthesis of novel pyrrole-based tricyclic compounds. These efforts show its potential in creating new chemical entities that may have applications in therapeutic agents or as chemical probes (Rotas & Varvounis, 2020).

One-pot Synthesis Approach

Efficient one-pot synthesis methods involving cyclohexyl derivatives were developed for pyrrole derivatives. This highlights its utility in streamlining synthetic processes, which is valuable for both research and industrial applications (Kaur & Kumar, 2018).

Antimicrobial Agent Synthesis

Cyclohexyl derivatives have been used to synthesize novel compounds with antimicrobial properties. This indicates the potential for developing new antibiotics or disinfectants, addressing the ongoing need for effective antimicrobial agents (Hublikar et al., 2019).

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, given the prevalence of pyrrole rings in biologically active compounds .

properties

IUPAC Name

cyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKJVUCBHDGABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643962
Record name Cyclohexyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898763-94-5
Record name Cyclohexyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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